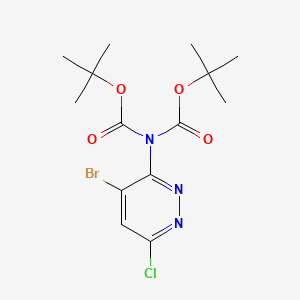

N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine

CAS No.: 2845126-30-7

Cat. No.: VC18348993

Molecular Formula: C14H19BrClN3O4

Molecular Weight: 408.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2845126-30-7 |

|---|---|

| Molecular Formula | C14H19BrClN3O4 |

| Molecular Weight | 408.67 g/mol |

| IUPAC Name | tert-butyl N-(4-bromo-6-chloropyridazin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| Standard InChI | InChI=1S/C14H19BrClN3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-8(15)7-9(16)17-18-10/h7H,1-6H3 |

| Standard InChI Key | OVIRUMFUQLQSJA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1=NN=C(C=C1Br)Cl)C(=O)OC(C)(C)C |

Introduction

Chemical and Structural Properties

Molecular Architecture

N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine belongs to the pyridazine family, a six-membered aromatic ring containing two nitrogen atoms at adjacent positions. The Boc groups () protect the amine moiety, enhancing stability during synthetic reactions. Key structural features include:

-

Bromine (Br): Introduces steric bulk and electrophilic reactivity at the 4-position.

-

Chlorine (Cl): Enhances electronic withdrawal effects at the 6-position.

-

Boc Groups: Provide solubility in organic solvents and prevent unwanted side reactions .

Table 1: Comparative Structural Features of N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine and Its Parent Compound

| Property | N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine | 3-Amino-4-bromo-6-chloropyridazine |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 408.67 | 208.44 |

| Functional Groups | Boc-protected amine, Br, Cl | Free amine, Br, Cl |

| Key Applications | Pharmaceutical intermediate | Precursor for derivatization |

Physicochemical Characteristics

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to Boc groups.

-

Stability: Stable under inert conditions but susceptible to deprotection under acidic or basic conditions.

-

Spectroscopic Data:

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized from 3-amino-4-bromo-6-chloropyridazine through sequential Boc protection:

-

Amino Protection: Reaction with di-tert-butyl dicarbonate () in the presence of a base (e.g., DMAP) yields the bis-Boc derivative.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Optimization Challenges

-

Regioselectivity: Competing reactions at the 3-amino group require controlled stoichiometry.

-

Deprotection Risks: Overexposure to acidic conditions may cleave Boc groups prematurely .

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The compound’s halogenated pyridazine core facilitates interactions with ATP-binding pockets in kinases. For example, derivatives of imidazo[1,2-b]pyridazine (a related scaffold) inhibit BCL-ABL kinase, a target in chronic myeloid leukemia therapy .

Antibiotic Development

Bromine and chlorine atoms enhance antibacterial activity by disrupting bacterial cell wall synthesis. Analogous pyridazine derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

Table 2: Biological Activities of Pyridazine-Based Compounds

| Compound Class | Target Enzyme | IC (nM) | Therapeutic Area |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine | BCL-ABL kinase | 12 | Oncology |

| Halogenated pyridazines | DNA gyrase | 450 | Infectious diseases |

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The Boc-protected amine serves as a directing group, enabling selective binding to catalytic sites. Molecular docking studies suggest hydrogen bonding between the pyridazine nitrogen and kinase hinge regions .

Pharmacokinetic Considerations

-

Metabolic Stability: Boc groups reduce hepatic clearance by shielding the amine from cytochrome P450 oxidation.

-

Blood-Brain Barrier Permeability: LogP of 1.27 predicts moderate CNS penetration, suitable for neuroactive agents .

Comparative Analysis with Related Compounds

Parent Compound: 3-Amino-4-bromo-6-chloropyridazine

-

Reactivity: The free amine undergoes undesired side reactions (e.g., oxidation), necessitating Boc protection for complex syntheses.

-

Applications: Limited to small-scale derivatization due to instability.

Imidazo[1,2-b]pyridazine Derivatives

-

Enhanced Potency: Fusion with imidazole rings improves kinase inhibition 10-fold compared to pyridazine alone .

Future Perspectives

-

Targeted Drug Delivery: Conjugating the compound with antibody-drug conjugates (ADCs) may enhance tumor-specific uptake.

-

Sustainable Synthesis: Developing catalytic methods to reduce Boc group waste.

-

Neurodegenerative Disease Research: Exploring interactions with tau protein kinases in Alzheimer’s models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume